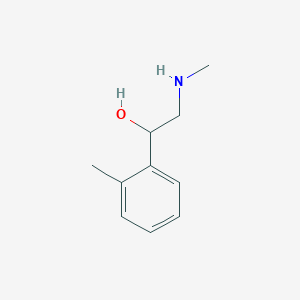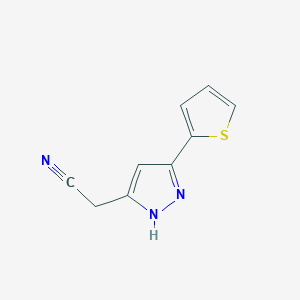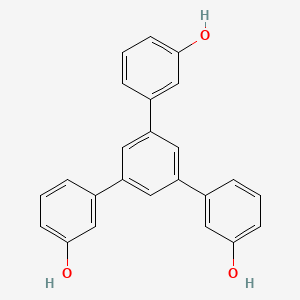![molecular formula C10H11ClO2 B1368878 2-[4-(クロロメチル)フェニル]プロパン酸 CAS No. 80530-55-8](/img/structure/B1368878.png)
2-[4-(クロロメチル)フェニル]プロパン酸
概要
説明
2-[4-(Chloromethyl)phenyl]propanoic Acid is an intermediate used for the preparation of anti-inflammatory and analgesic drugs . It is also known by its CAS number 80530-55-8 .
Synthesis Analysis
The synthesis of 2-[4-(Chloromethyl)phenyl]propanoic acid involves several steps. One method involves the preparation of chloromethyl benzyl oxide under the existence of H2SO4. The organic layer and concentrated hydrochloric acid are heated together for 10 hours .Molecular Structure Analysis
The molecular formula of 2-[4-(Chloromethyl)phenyl]propanoic acid is C10H11ClO2 . The InChI code is 1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) . The Canonical SMILES is CC(C1=CC=C(C=C1)CCl)C(=O)O .Physical And Chemical Properties Analysis
The molecular weight of 2-[4-(Chloromethyl)phenyl]propanoic acid is 198.65 g/mol . It has a density of 1.227 . The boiling point is 333 °C .科学的研究の応用
医薬品開発
この化合物は、抗炎症薬および鎮痛薬の合成における中間体として使用されます。 医薬品開発におけるその役割は、さまざまな医学的状態における痛みを軽減し、炎症を抑制する薬の開発に貢献するため、非常に重要です .
化学合成
化学合成の分野では、この化合物は、医薬品を含むさまざまな用途向けに複雑な分子を作成するために使用できます。 これは、有機合成プロセスにおける構成要素として機能します .
クロマトグラフィー
この化合物は、校正のための標準物質として、または移動相の成分として、クロマトグラフィーで使用され、この化合物との相互作用に基づいて物質を分離するのに役立ちます。
各用途の詳細については、さらなる調査と専門データベースまたは科学文献へのアクセスが必要となります。
Safety and Hazards
The compound is classified as dangerous with hazard statements H302-H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
作用機序
Mode of Action
It is known that the compound can participate in various chemical reactions, such as free radical reactions .
Result of Action
It is known to be used as an intermediate in the preparation of anti-inflammatory and analgesic drugs , suggesting it may have some role in modulating inflammation and pain signaling.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially affect its stability.
生化学分析
Biochemical Properties
2-[4-(Chloromethyl)phenyl]propanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). It interacts with enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. The compound inhibits the activity of COX enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . Additionally, 2-[4-(Chloromethyl)phenyl]propanoic acid can interact with other proteins and biomolecules, potentially affecting various biochemical pathways.
Cellular Effects
The effects of 2-[4-(Chloromethyl)phenyl]propanoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of COX enzymes by 2-[4-(Chloromethyl)phenyl]propanoic acid leads to a decrease in the production of inflammatory mediators, which can alter the expression of genes involved in the inflammatory response . This compound can also affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 2-[4-(Chloromethyl)phenyl]propanoic acid exerts its effects through several mechanisms. It binds to the active site of COX enzymes, inhibiting their activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition is crucial for its anti-inflammatory and analgesic properties. Additionally, 2-[4-(Chloromethyl)phenyl]propanoic acid may interact with other biomolecules, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Chloromethyl)phenyl]propanoic acid can change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C . It can degrade over time, especially under conditions that promote hydrolysis or oxidation. Long-term studies have shown that 2-[4-(Chloromethyl)phenyl]propanoic acid can have sustained effects on cellular function, particularly in reducing inflammation and pain .
Dosage Effects in Animal Models
The effects of 2-[4-(Chloromethyl)phenyl]propanoic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, it can cause toxicity, including gastrointestinal irritation and renal impairment. These adverse effects are likely due to the inhibition of COX enzymes, which play a role in protecting the gastrointestinal lining and maintaining renal function .
Metabolic Pathways
2-[4-(Chloromethyl)phenyl]propanoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. These metabolic processes can affect the overall efficacy and toxicity of 2-[4-(Chloromethyl)phenyl]propanoic acid .
Transport and Distribution
Within cells and tissues, 2-[4-(Chloromethyl)phenyl]propanoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high levels of inflammation, where it exerts its therapeutic effects. Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-[4-(Chloromethyl)phenyl]propanoic acid is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to modulate biochemical pathways and exert its therapeutic effects .
特性
IUPAC Name |
2-[4-(chloromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFZXXOBDKAFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568435 | |
| Record name | 2-[4-(Chloromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80530-55-8 | |
| Record name | 2-[4-(Chloromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






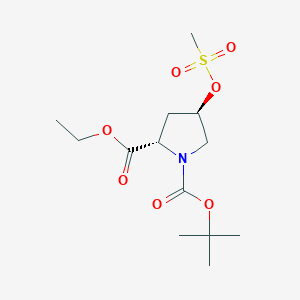
![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)
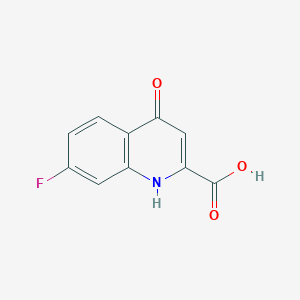


![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)

